(5-Nitrofuran-2-yl)methanethiol
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Overview
Description
(5-Nitrofuran-2-yl)methanethiol is a chemical compound belonging to the nitrofuran class, characterized by the presence of a nitro group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methanethiol typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This process yields 5-nitrofuran-2-carbaldehyde, which can then be further modified to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the nitrating agents involved.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)methanethiol has diverse applications in scientific research:
Mechanism of Action
The exact mechanism of action of (5-Nitrofuran-2-yl)methanethiol is not fully understood. it is believed to exert its effects through the inhibition of bacterial enzymes involved in essential metabolic pathways . The nitro group is reduced to reactive intermediates that can interfere with DNA, RNA, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-Nitrofuran-2-carbohydrazide
- 5-Nitrofuran-2-yl methylene hydrazine
Uniqueness
(5-Nitrofuran-2-yl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methanethiol |
InChI |
InChI=1S/C5H5NO3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2 |
InChI Key |
CJABBMPSYURIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CS |
Origin of Product |
United States |
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